3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
Overview
Description
BMS 986187 is a positive allosteric modulator of δ-opioid receptors. In the presence of the endogenous δ-opioid receptor agonist leu-enkephalin, BMS 986187 has an average EC50 value of 30 nM for β-arrestin recruitment, but has little to no activity in the absence of an agonist. It is 100-fold selective for δ- over µ-opioid receptors in the presence of leu-enkephalin and the endogenous µ-opioid receptor agonist endomorphin I, respectively.
BMS-986187 is a novel Potent and Selective Positive Allosteric Modulators of the delta-Opioid Receptor.
Scientific Research Applications
Antimicrobial Properties
- A study synthesized novel derivatives of this compound and found them to exhibit good to excellent antibacterial and antifungal activities in an agar well diffusion assay (Angajala et al., 2017).
Anticancer Potential
- Research demonstrated that some derivatives showed promising anti-proliferative properties against cancer cell lines, indicating potential as anticancer agents (Mulakayala et al., 2012).
Structural and Spectroscopic Analysis
- Comparative analysis on derivatives of this compound provided insights into their structural geometry and potential pharmacological importance, based on molecular docking studies (Kumar et al., 2020).
Synthesis Techniques
- A simple, environmentally friendly one-pot reaction for synthesizing a related compound was reported, demonstrating an advancement in synthesis techniques (Navarro et al., 2016).
Antioxidant and Antimicrobial Activities
- Synthesized derivatives of this compound were evaluated for antioxidant, antimicrobial, and antiproliferative activities, showing potential as antioxidant and antiproliferative agents (Zukić et al., 2018).
Vanillin Derivative Compounds
- Study of vanillin derivative compounds related to this chemical structure revealed strong antibacterial activity against various bacteria (Retnosari et al., 2021).
Intermolecular Interactions
- Research on xanthenedione molecules, closely related to the compound , highlighted their intermolecular interactions and biological activity potential, especially as antioxidants and acetylcholinesterase inhibitors (Purushothaman & Thiruvenkatam, 2018).
properties
IUPAC Name |
3,3,6,6-tetramethyl-9-[4-[(2-methylphenyl)methoxy]phenyl]-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O4/c1-19-8-6-7-9-21(19)18-34-22-12-10-20(11-13-22)27-28-23(32)14-30(2,3)16-25(28)35-26-17-31(4,5)15-24(33)29(26)27/h6-13,27H,14-18H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKIYVKPQNKSDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C3C4=C(CC(CC4=O)(C)C)OC5=C3C(=O)CC(C5)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,6,6-Tetramethyl-9-(4-((2-methylbenzyl)oxy)phenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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